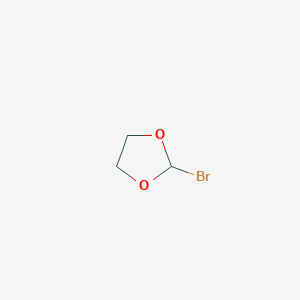

2-Bromo-1,3-dioxolane

Description

Significance of Cyclic Acetals as Synthetic Intermediates

Cyclic acetals, including 1,3-dioxolanes, are cornerstones of modern synthetic strategy, primarily known for their role as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,2-diols. ijsdr.orgnih.gov The formation of a cyclic acetal (B89532) is an acid-catalyzed reaction between a carbonyl compound and a diol, such as ethylene (B1197577) glycol. fiveable.mechemistrysteps.com This transformation is reversible, offering a robust method to mask the reactivity of a carbonyl group while other chemical modifications are performed on the molecule. fiveable.me

The stability of the acetal group is a key feature; it is resistant to basic, oxidative, and reductive conditions, which allows for a wide range of chemical transformations to be carried out selectively. fiveable.mechemistrysteps.com This protective strategy is fundamental in the multi-step synthesis of complex natural products and pharmaceuticals. ijsdr.orgresearchgate.net Beyond their protective role, cyclic acetals are important intermediates for creating other functional groups, such as ethers and esters, and for participating in carbon-carbon bond-forming reactions. ijsdr.org The 1,3-dioxolane (B20135) moiety itself is a structural component in numerous biologically active molecules. ijsdr.orgnih.gov

Role of Halogenation, Specifically Bromination, at the 2-Position or Side Chain of 1,3-Dioxolanes

The introduction of a bromine atom onto the 1,3-dioxolane framework dramatically enhances its synthetic versatility. This can be achieved either by direct bromination at the 2-position or, more commonly, on a side chain attached to the 2-position.

Bromination of a side chain, for instance, can be accomplished by reacting a 2-alkyl-1,3-dioxolane with a brominating agent like elemental bromine or N-bromosuccinimide (NBS). guidechem.com A conventional synthesis for 2-bromomethyl-1,3-dioxolane (B1266232) involves the reaction of ethylene glycol and acetaldehyde (B116499) with bromine. chemicalbook.com However, such reactions can sometimes risk the integrity of the acid-sensitive acetal ring. guidechem.com

The bromine atom, being an excellent leaving group, renders the molecule susceptible to nucleophilic substitution reactions. guidechem.com This allows for the straightforward introduction of a wide variety of functional groups. Furthermore, the carbon-bromine bond facilitates the formation of organometallic reagents. For example, 2-bromomethyl-1,3-dioxolane readily reacts with magnesium in tetrahydrofuran (B95107) to generate a uniquely stable Grignard reagent. thieme-connect.com This reagent serves as a novel and efficient d2-synthon—a two-carbon unit with a masked aldehyde function—which can be used in additions to unreactive ketones, such as those found in carbohydrate chemistry. thieme-connect.com The reactivity of the C-Br bond is central to the utility of these compounds as building blocks in medicinal chemistry and materials science. evitachem.com

Overview of Academic Research Trajectories for 2-Brominated 1,3-Dioxolanes

Academic and industrial research has extensively utilized brominated 1,3-dioxolanes as versatile synthetic intermediates. The research trajectories can be broadly categorized into the development of new synthetic methods and their application in constructing complex molecules.

Much research has focused on optimizing the synthesis of these compounds. For example, methods have been developed for the high-yield preparation of β-bromo-ketals like 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (B1279730). tandfonline.com Similarly, efficient, large-scale preparations for 2-bromomethyl-1,3-dioxolane have been reported. chemicalbook.com

The application of these compounds as synthons is a major research theme. 2-(2-Bromoethyl)-1,3-dioxolane (B43116) has been employed as a starting material for the synthesis of various fatty acids and natural products like 1-deoxy-castanospermine. sigmaaldrich.com It also serves as a versatile alkylating agent. sigmaaldrich.com The Grignard reagent derived from 2-bromomethyl-1,3-dioxolane has been highlighted for its exceptional stability and utility in synthesizing branched-chain carbohydrates. thieme-connect.com Radical vinylation reactions using vinyl bromides have been developed to introduce vinyl groups at the 2-position of 1,3-dioxolanes, creating precursors for unsaturated 1,4-dicarbonyl compounds. rsc.org Furthermore, studies on chiral versions, such as (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, contribute to the field of asymmetric synthesis and the development of stereochemically complex molecules, including precursors for potential antitumor agents. researchgate.netiucr.org

Physical Properties of 2-Bromo-1,3-dioxolane and Related Compounds

The physical properties of this compound and its commonly used analogues are summarized below. These properties are essential for their handling and application in synthetic procedures.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| This compound | 139552-12-8 | C₃H₅BrO₂ | 152.97 | Data not available | Data not available |

| 2-(Bromomethyl)-1,3-dioxolane | 4360-63-8 | C₄H₇BrO₂ | 167.00 | 80-82 @ 27 mmHg | 1.613 @ 25 °C |

| 2-(2-Bromoethyl)-1,3-dioxolane | 18742-02-4 | C₅H₉BrO₂ | 181.03 | 68-70 @ 8 mmHg | 1.542 @ 25 °C |

Data sourced from references guidechem.comsigmaaldrich.comnih.govnist.gov. Boiling points are reported at reduced pressure where indicated.

Selected Synthetic Preparations of Brominated Dioxolanes

The synthesis of brominated dioxolanes can be achieved through various routes, depending on the desired position of the bromine atom. The following table highlights representative methods.

| Product | Starting Materials | Key Reagents/Conditions | Yield |

| 2-Bromomethyl-1,3-dioxolane | Ethylene glycol, Acetaldehyde | Bromine, 0-3°C | 79.2% |

| 2-(2-Bromoethyl)-1,3-dioxolane | Acrolein, Ethylene glycol | HBr in 1,4-dioxane, 5-20°C | 82% |

| 2-(1-Bromo-1-methyl-ethyl)-2-methyl- tandfonline.comCurrent time information in New York, NY, US.dioxolane | 3-Methyl-butan-2-one, Ethylene glycol | Bromine/AcOH, then p-TsOH/Benzene (reflux) | 62% |

Data sourced from references chemicalbook.comchemicalbook.comresearchgate.net.

Structure

2D Structure

Propriétés

Numéro CAS |

139552-12-8 |

|---|---|

Formule moléculaire |

C3H5BrO2 |

Poids moléculaire |

152.97 g/mol |

Nom IUPAC |

2-bromo-1,3-dioxolane |

InChI |

InChI=1S/C3H5BrO2/c4-3-5-1-2-6-3/h3H,1-2H2 |

Clé InChI |

YROOUORHOYWJHN-UHFFFAOYSA-N |

SMILES |

C1COC(O1)Br |

SMILES canonique |

C1COC(O1)Br |

Synonymes |

1,3-Dioxolane,2-bromo-(9CI) |

Origine du produit |

United States |

Synthetic Methodologies for 2 Brominated 1,3 Dioxolanes

Direct Bromination Approaches

Direct bromination involves the introduction of a bromine atom at the C2 position of a pre-existing 1,3-dioxolane (B20135) ring. This can be accomplished through the use of various brominating agents or by reacting 1,3-dioxolane precursors with hydrogen bromide.

A common strategy for the synthesis of 2-brominated 1,3-dioxolanes is the direct bromination of a suitable 1,3-dioxolane substrate. For instance, the synthesis of 2-bromomethyl-1,3-dioxolane (B1266232) can start from 2-methyl-1,3-dioxolane, where a bromine atom is introduced onto the terminal methyl group. guidechem.com

Various brominating agents can be employed for the direct bromination of 1,3-dioxolane derivatives. Elemental bromine (Br₂) is a common reagent for this transformation. For example, 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane can be produced with a high yield by reacting 2-ethyl-2-methyl-1,3-dioxolane (B31296) with elemental bromine in dichloromethane. The reaction of 2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolane with bromine at temperatures between 15-60°C also yields the corresponding 2-bromomethyl derivative. google.com

Another widely used brominating agent is N-Bromosuccinimide (NBS). While specific examples for the direct bromination of the 1,3-dioxolane ring to yield 2-bromo-1,3-dioxolane are not prevalent in the provided results, NBS is a well-known reagent for allylic and benzylic brominations and can be used for the bromination of activated C-H bonds. Other specialized brominating agents include Dibromoisocyanuric acid (DBI), which is noted for its high efficiency compared to NBS. tcichemicals.com

| Brominating Agent | Substrate Example | Product | Yield |

| Bromine (Br₂) | 2-ethyl-2-methyl-1,3-dioxolane | 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane | 98% |

| Bromine (Br₂) | 2-(2,4-dichlorophenyl)-2-methyl-4-n-propyl-1,3-dioxolane | 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane | ~88% google.com |

A significant challenge in the direct bromination of 1,3-dioxolane derivatives is the potential for ring-opening. guidechem.com The 1,3-dioxolane ring, being a cyclic acetal (B89532), is sensitive to acidic conditions. guidechem.com The hydrogen bromide (HBr) generated as a byproduct during bromination with elemental bromine can catalyze the cleavage of the dioxolane ring. guidechem.com This often results in the formation of unwanted byproducts and a decrease in the yield of the desired 2-brominated product. The stability of the 1,3-dioxane (B1201747) ring, a related six-membered cyclic acetal, is also known to be compromised by Brønsted or Lewis acids. thieme-connect.de The cationic ring-opening polymerization of 1,3-dioxolane is a known process, highlighting the ring's susceptibility to cleavage under certain catalytic conditions. rsc.org

An alternative to using elemental bromine or other brominating agents is the direct use of hydrogen bromide or reactions that generate it in situ.

A conventional and effective method for synthesizing 2-bromomethyl-1,3-dioxolane involves the reaction of a bromoacetal with ethylene (B1197577) glycol. guidechem.com This method, known as a transacetalization reaction, avoids the harsh conditions that can lead to ring-opening. Bromoacetaldehyde (B98955) ethylene acetal, another name for 2-bromomethyl-1,3-dioxolane, can be synthesized from bromoacetaldehyde and ethylene glycol.

A specific example of a one-pot synthesis involves reacting ethylene glycol and freshly distilled acetaldehyde (B116499), followed by the dropwise addition of bromine at a controlled temperature of 0-3°C. chemicalbook.com This reaction proceeds for several hours to yield 2-bromomethyl-1,3-dioxolane. chemicalbook.com

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Yield |

| Ethylene glycol | Acetaldehyde | Bromine | 2-bromomethyl-1,3-dioxolane | 79.2% chemicalbook.com |

The synthesis of 2-brominated 1,3-dioxolanes can also be approached through the addition of hydrogen bromide to unsaturated precursors. While direct examples for this compound are not detailed, the general principle of HBr addition across a double bond is a fundamental reaction in organic chemistry. For instance, the addition of HBr to 1,3-butadiene (B125203) is a well-studied reaction that can lead to either 1,2- or 1,4-addition products depending on the reaction temperature. youtube.com A similar strategy could potentially be employed with an unsaturated aldehyde precursor, followed by acetalization to form the 1,3-dioxolane ring. The elimination of HBr from α-bromoacetals is also a known reaction to form α,β-unsaturated aldehydes, suggesting the reverse reaction, the addition of HBr, is a plausible synthetic step. researchgate.net

Reactions Involving Hydrogen Bromide

Indirect Synthetic Pathways

Indirect methods provide a versatile and often necessary alternative to one-pot syntheses, allowing for the controlled, stepwise construction and modification of the target molecule.

A common and straightforward indirect route to 2-brominated 1,3-dioxolanes is the acetalization of a pre-brominated carbonyl compound. This method involves the reaction of an α-bromoaldehyde or α-bromoketone with a 1,2-diol, such as ethylene glycol, typically in the presence of an acid catalyst. The reaction proceeds by protecting the carbonyl group as a cyclic acetal, leaving the bromo group intact for further transformations.

For example, 2-bromomethyl-1,3-dioxolane can be synthesized from bromoacetaldehyde and ethylene glycol. A specific industrial application involves the synthesis of 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane, an intermediate for fungicides. This is achieved by the ketalization of 2,4-dichloro-2-bromoacetophenone with 1,2-pentanediol (B41858) in an inert solvent with an acid catalyst, while simultaneously removing the water formed during the reaction.

Table 1: Examples of Acetal Formation from Brominated Carbonyl Precursors

| Brominated Precursor | Diol | Catalyst/Conditions | Product | Yield | Purity |

| Bromoacetaldehyde Diethyl Acetal | Ethylene Glycol | Lewis Acid | 2-Bromomethyl-1,3-dioxolane | High | >98% |

| 2,4-Dichloro-2-bromoacetophenone | 1,2-Pentanediol | Acid Catalyst, Azeotropic Removal of Water | 2-Bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane | 85.5% (from 2,4-dichloroacetophenone) | 95.4% |

The bromination of dioxolanes containing carbon-carbon double bonds is a key method for introducing bromine into the molecule. The double bond can be located on a substituent attached to the dioxolane ring. A notable example is the synthesis of precursors for compounds like 1-bromo-3-butyn-2-one, which starts from 2-bromomethyl-2-vinyl-1,3-dioxolane. researchgate.net This vinyl-substituted dioxolane can be treated with bromine (Br₂) to yield 2-(1,2-dibromoethyl)-2-bromomethyl-1,3-dioxolane. researchgate.net This reaction adds bromine across the vinyl group's double bond, demonstrating a functional group transformation on a pre-formed dioxolane ring.

This method allows for the synthesis of complex, poly-functionalized molecules where the dioxolane serves as a protecting group for a carbonyl functionality while other parts of the molecule are modified.

Table 2: Synthesis of 2-Bromomethyl-1,3-dioxolane via Acetalization-Bromination

| Starting Materials | Reagents & Conditions | Product | Yield | Purity |

| Acetaldehyde, Ethylene Glycol | 1. Stir at room temp, 30 min2. Bromine, 0-3 °C, 3.5 h | 2-Bromomethyl-1,3-dioxolane | 79.2% | >95% |

Functional Group Transformations of Substituted Dioxolanes

Halogen Exchange Reactions

Halogen exchange reactions, particularly the Finkelstein reaction, provide a direct method for the synthesis of 2-bromo-1,3-dioxolanes from their corresponding chloro-analogues. This nucleophilic substitution reaction is typically driven by the precipitation of the resulting metal chloride salt in a suitable solvent, shifting the equilibrium towards the desired brominated product. nih.gov

The classic Finkelstein reaction involves the treatment of an alkyl chloride with an alkali metal bromide, such as lithium bromide or sodium bromide, in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). orgsyn.org The success of the reaction is often dependent on the differential solubility of the halide salts. For instance, sodium bromide is more soluble in acetone than sodium chloride, which facilitates the displacement of the chloride. nih.gov

| Substrate | Reagent | Solvent | Temperature | Yield (%) |

| 2-(Chloromethyl)-1,3-dioxolane | Sodium Bromide | Acetone | Reflux | Not specified |

| 2-(Chloromethyl)-1,3-dioxolane | Lithium Bromide | Acetone | Not specified | Not specified |

This table is representative of the general Finkelstein reaction conditions and requires specific experimental data for 2-(chloromethyl)-1,3-dioxolane.

Derivatization of Hydroxymethyl Dioxolanes

Another important synthetic route to 2-brominated 1,3-dioxolanes involves the chemical modification of 2-(hydroxymethyl)-1,3-dioxolane and its derivatives. This approach typically involves the conversion of the primary alcohol functionality into a good leaving group, which is subsequently displaced by a bromide ion.

One common method is the Appel reaction, which utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and a bromine source like carbon tetrabromide (CBr₄) or elemental bromine. guidechem.com The reaction proceeds through the formation of a phosphonium (B103445) salt intermediate, which activates the hydroxyl group for nucleophilic attack by the bromide ion.

A specific example of this type of transformation is the bromination of 2-methyl-1,3-dioxolane-2-ethanol (B1585420) using dibromotriphenylphosphorane, prepared in situ from triphenylphosphine and bromine. This reaction affords 2-(2-bromoethyl)-2-methyl-1,3-dioxolane (B1279730) in good yield. researchgate.net

| Substrate | Reagent(s) | Solvent | Temperature | Yield (%) |

| 2-Methyl-1,3-dioxolane-2-ethanol | Triphenylphosphine, Bromine | Not specified | Ice-ethanol bath | 75 researchgate.net |

| 2-(Hydroxymethyl)-1,3-dioxolane | Triphenylphosphine, Carbon Tetrabromide | Not specified | Not specified | Not specified |

| 2-(Hydroxymethyl)-1,3-dioxolane | Phosphorus Tribromide | Not specified | Not specified | Not specified |

This table includes a specific example and illustrates the potential of the Appel and related reactions for the synthesis of 2-brominated 1,3-dioxolanes.

Alternatively, phosphorus tribromide (PBr₃) is a classic reagent for the conversion of primary alcohols to alkyl bromides and can be applied to the synthesis of 2-(bromomethyl)-1,3-dioxolane from 2-(hydroxymethyl)-1,3-dioxolane.

Another indirect method involves the conversion of the hydroxymethyl group into a sulfonate ester, such as a tosylate or mesylate. This transforms the hydroxyl into an excellent leaving group, which can then be readily displaced by a bromide salt, such as sodium bromide or lithium bromide, in a subsequent nucleophilic substitution reaction. nih.gov This two-step process is a common strategy in organic synthesis for achieving such transformations under mild conditions.

Reactivity and Mechanistic Aspects of 2 Brominated 1,3 Dioxolanes

Nucleophilic Substitution Reactions

Nucleophilic substitution at the C2 position of 2-bromo-1,3-dioxolane is the principal reaction pathway for this class of compounds. The reaction involves the displacement of the bromide ion by a wide range of nucleophiles.

Reactivity of the Bromine Atom as a Leaving Group

The bromine atom at the C2 position of the 1,3-dioxolane (B20135) ring is an exceptionally good leaving group. The lability of the carbon-bromine bond is significantly enhanced compared to a typical alkyl bromide due to the influence of the two adjacent oxygen atoms. The departure of the bromide ion is facilitated by the formation of a highly stabilized carbocation intermediate, known as the 1,3-dioxolan-2-yl cation. nih.gov

This cation is stabilized by resonance, as the lone pairs of electrons on both oxygen atoms can delocalize to the positively charged carbon. This delocalization distributes the positive charge, significantly lowering the activation energy for the C-Br bond cleavage.

Due to the formation of this stable carbocation intermediate, nucleophilic substitution reactions involving this compound often exhibit characteristics of an SN1 (Substitution Nucleophilic Unimolecular) mechanism. The rate-determining step is the ionization of the C-Br bond to form the 1,3-dioxolan-2-yl cation, which is then rapidly trapped by a nucleophile.

Reactions with Carbon-Based Nucleophiles

The electrophilic 1,3-dioxolan-2-yl cation, formed in situ from this compound, readily reacts with a variety of carbon-based nucleophiles to form new carbon-carbon bonds. This provides a valuable method for introducing the 1,3-dioxolane moiety, a protected formyl group, into organic molecules.

Common carbon nucleophiles that can be employed in these reactions include:

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium compounds (R-Li) can attack the cation to form 2-alkyl or 2-aryl-1,3-dioxolanes.

Enolates: The enolate ions derived from ketones, esters, and other carbonyl compounds can add to the dioxolanyl cation, providing a route to 1,3-dicarbonyl synthons.

Cyanide: The cyanide ion (CN⁻) can act as a nucleophile to yield 2-cyano-1,3-dioxolane.

The general scheme for these reactions involves the trapping of the cation intermediate by the carbon nucleophile, as illustrated in the table below. nih.gov

| Nucleophile Type | Example | Product Structure |

| Grignard Reagent | R-MgX | 2-Alkyl/Aryl-1,3-dioxolane |

| Organolithium | R-Li | 2-Alkyl/Aryl-1,3-dioxolane |

| Enolate | RCOCH₂⁻ | 2-(Acetonyl)-1,3-dioxolane |

| Cyanide | NaCN | 2-Cyano-1,3-dioxolane |

Reactions with Heteroatom Nucleophiles (e.g., Nitrogen, Sulfur, Oxygen)

Analogous to reactions with carbon nucleophiles, this compound reacts efficiently with heteroatom-based nucleophiles. These reactions are crucial for the synthesis of various orthoesters and other related compounds.

Oxygen Nucleophiles: Alcohols (R-OH) and alkoxides (RO⁻) react to form 2-alkoxy-1,3-dioxolanes (acyclic orthoesters). Water can hydrolyze the compound, though this reaction is often considered a competing pathway in non-anhydrous conditions.

Nitrogen Nucleophiles: Amines (RNH₂, R₂NH) serve as effective nucleophiles, leading to the formation of 2-amino-1,3-dioxolane derivatives. This has been applied in the synthesis of nucleoside analogues where purine (B94841) or pyrimidine (B1678525) bases act as the nitrogen nucleophile.

Sulfur Nucleophiles: Thiols (R-SH) and thiolates (RS⁻) readily attack the dioxolanyl cation to produce 2-(alkylthio)-1,3-dioxolanes.

| Nucleophile Type | Example | Product Structure |

| Oxygen | R'OH | 2-Alkoxy-1,3-dioxolane |

| Nitrogen | R'₂NH | 2-Dialkylamino-1,3-dioxolane |

| Sulfur | R'SH | 2-(Alkylthio)-1,3-dioxolane |

Organometallic Reactions: Grignard Reagent Formation

The generation of organometallic reagents where the metal is attached to the C2 position of a 1,3-dioxolane ring provides a powerful synthetic tool, creating a nucleophilic "masked" formyl group.

Synthesis of 2-Dioxolanyl-Grignard Reagents

The direct formation of a Grignard reagent from this compound via reaction with magnesium metal is generally not a feasible or commonly used method. The high propensity of the C-Br bond to undergo heterolytic cleavage to form the stable 1,3-dioxolan-2-yl cation is a competing pathway that can interfere with the radical mechanism required for Grignard reagent formation. wikipedia.orgadichemistry.com

Furthermore, the stability of a Grignard reagent with a magnesium atom directly attached to a carbon flanked by two oxygens can be low. Such structures are often unstable and may decompose. orgsyn.orgresearchgate.net

The more common and effective method to generate a nucleophile at the C2 position is through the deprotonation of the parent 1,3-dioxolane using a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form 2-lithio-1,3-dioxolane. This lithiated species serves as an excellent nucleophile and is the preferred synthetic equivalent for the 2-dioxolanyl anion.

Stability and Reactivity of the Grignard Reagent

The Grignard reagent derived from 2-bromomethyl-1,3-dioxolane (B1266232), (1,3-dioxolan-2-ylmethyl)magnesium bromide, is a versatile and notably stable organometallic compound. thieme-connect.com Unlike many Grignard reagents that can be prone to decomposition, this particular reagent exhibits unusual stability, which allows for its application in reactions requiring elevated temperatures. thieme-connect.com The formation of Grignard reagents is typically conducted in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) under anhydrous conditions, as they are sensitive to moisture and air. acs.orgwikipedia.org The reaction involves treating the organic halide with magnesium metal. wikipedia.org

In solution, Grignard reagents are more complex than the simple "RMgX" formula suggests and exist in equilibrium with diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species, known as the Schlenk Equilibrium. acs.orgwikipedia.org The stability of the (1,3-dioxolan-2-ylmethyl)magnesium bromide can be attributed in part to the presence of the dioxolane ring, which remains intact during its formation and subsequent reactions. This reagent acts as a potent nucleophile, with the carbon-magnesium bond being highly polarized, rendering the carbon atom electron-rich and ready to attack electrophilic centers. wikipedia.org Its primary reactivity involves nucleophilic addition to carbonyl compounds such as aldehydes and ketones, leading to the formation of secondary or tertiary alcohols, respectively.

| Property | Description |

| Reagent | (1,3-dioxolan-2-ylmethyl)magnesium bromide |

| Formation | Reaction of 2-bromomethyl-1,3-dioxolane with magnesium in THF. thieme-connect.com |

| Stability | Exhibits unusual stability, allowing for reactions at elevated temperatures. thieme-connect.com |

| Reactivity | Acts as a strong nucleophile in C-C bond formation. |

| Key Reactions | Nucleophilic addition to aldehydes, ketones, and esters. |

Applications as d²-Synthons in C-C Bond Formation

The Grignard reagent of 2-bromomethyl-1,3-dioxolane serves as an effective d²-synthon, which is a synthetic equivalent of a carbonyl group with reversed polarity (umpolung). In this context, the carbon atom attached to the magnesium is a nucleophilic acyl anion equivalent. After the Grignard reagent reacts with an electrophile to form a new carbon-carbon bond, the dioxolane ring, which functions as a protecting group for an aldehyde, can be hydrolyzed to reveal the formyl group. This two-step process is equivalent to a nucleophilic acylation.

This methodology has been successfully applied in the synthesis of complex molecules, such as branched-chain carbohydrate derivatives. thieme-connect.com The stability of the reagent allows it to add efficiently even to relatively unreactive carbohydrate ketones at higher temperatures, demonstrating its utility in specialized synthetic applications. thieme-connect.com The term "d²-synthon" refers to a donor synthon where the reactive, nucleophilic carbon is at the 2-position relative to a functional group, which in this case is the protected aldehyde. amazonaws.com

| Electrophile | Product Type after Grignard Reaction | Product after Deprotection |

| Aldehyde | Secondary alcohol with dioxolane ring | β-Hydroxy aldehyde |

| Ketone | Tertiary alcohol with dioxolane ring | β-Hydroxy aldehyde |

| Ester | Tertiary alcohol with dioxolane ring | Ketone |

Cyclic Acetal (B89532) Ring Chemistry and Transformations

Acid-Catalyzed Hydrolysis and Deprotection Strategies

The 1,3-dioxolane ring is a cyclic acetal widely used as a protecting group for carbonyl compounds due to its stability against bases, nucleophiles, and mild oxidizing and reducing agents. organic-chemistry.org However, it is labile under acidic conditions, which allows for its removal when the protected carbonyl functionality needs to be restored. organic-chemistry.org

The mechanism of acid-catalyzed hydrolysis involves several steps:

Protonation: An acid catalyst protonates one of the oxygen atoms in the dioxolane ring, enhancing its leaving group ability.

Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water molecule attacks the carbocationic center.

Deprotonation: Loss of a proton yields the deprotected carbonyl compound (an aldehyde or ketone) and ethylene (B1197577) glycol.

Various methods have been developed for the deprotection of 1,3-dioxolanes, often tailored to the specific needs of a synthetic sequence and the tolerance of other functional groups within the molecule.

| Reagent/Condition | Description |

| Aqueous Acid | Standard method using dilute mineral acids (e.g., HCl) or organic acids (e.g., formic acid). organic-chemistry.orgresearchgate.net |

| Lewis Acids (e.g., Er(OTf)₃, In(OTf)₃) | Gentle cleavage of acetals at room temperature in wet nitromethane (B149229) or under microwave heating. organic-chemistry.org |

| Iodine | Catalytic amounts of iodine in a neutral, aprotic solvent can achieve deprotection, tolerating acid-sensitive groups. organic-chemistry.org |

| NaBArF₄ | A catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate in water provides rapid deprotection. organic-chemistry.org |

| Nickel Boride | Generated in situ, it allows for chemoselective deprotection to the carbonyl or, with concomitant reduction, to the corresponding alcohol. rsc.org |

Ring-Opening Reactions

Beyond simple hydrolysis, the 1,3-dioxolane ring can undergo other types of ring-opening reactions, often driven by the relief of ring strain and the formation of stable intermediates. These reactions can be initiated by various reagents and lead to diverse products. For instance, in the presence of a Lewis acid, the ring can open to form a 1,3-dioxolan-2-yl cation intermediate, which can then be trapped by nucleophiles. nih.gov This process is central to reactions like the Prévost and Woodward reactions for the difunctionalization of alkenes. nih.gov Reductive cleavage using reagents like lithium aluminum hydride can lead to the formation of a hydroxy ether through the attack of a hydride on an intermediate oxocarbenium ion.

The reactivity of the 1,3-dioxolane ring and the regioselectivity of its opening are significantly influenced by the nature and position of substituents on the ring. The stability of the intermediate carbocation plays a crucial role. For example, in the hydrolysis of substituted dioxolanes, the rate-determining step can shift depending on the substitution pattern. sci-hub.se

Substituents can exert both electronic and steric effects. Electron-donating groups can stabilize the formation of a cationic intermediate, thereby facilitating ring cleavage. Steric hindrance can also direct the approach of a nucleophile or influence the conformation of the ring, which in turn affects reactivity. nih.gov For instance, in the stereoselective formation of substituted dioxolanes, the aryl group at the 4-position of a dioxolanyl cation intermediate can control the diastereoface selectivity of the nucleophilic attack. nih.gov

Cationic ring-opening polymerization (CROP) is a key method for synthesizing polyacetals. 1,3-Dioxolane itself is a well-studied monomer in this process. rsc.orgresearchgate.net The polymerization is typically initiated by strong acids or Lewis acids. While this compound is not a typical monomer, related structures can initiate polymerization. The polymerization of 1,3-dioxolane can proceed via different mechanisms, such as the Active Chain End (ACE) or the Active Monomer (AM) mechanism. rsc.orgresearchgate.net

A significant challenge in the CROP of 1,3-dioxolane is the formation of cyclic oligomers and polymers due to "backbiting" reactions, where the growing polymer chain attacks itself. rsc.orgresearchgate.net The reaction conditions, including monomer-to-initiator ratio, solvent, and temperature, have a profound impact on the kinetics of the polymerization and the composition of the final product, particularly the balance between linear and cyclic structures. rsc.orgresearchgate.net Studies have utilized catalysts like montmorillonite (B579905) clays (B1170129) to initiate the CROP of 1,3-dioxolane, for instance, in copolymerization with monomers like styrene. orientjchem.orgresearchgate.net

Role as a Protective Group for Carbonyls in Multi-Step Syntheses

In the field of multi-step organic synthesis, the protection of reactive functional groups is a critical strategy. Carbonyl groups, present in aldehydes and ketones, are particularly susceptible to a wide array of reagents. The 1,3-dioxolane moiety, specifically this compound, serves as an effective protective group for these carbonyls. nih.gov This protection is necessary to prevent unintended reactions at the carbonyl center while other parts of the molecule are being modified. nih.gov

The formation of the this compound involves reacting the carbonyl compound with a diol, such as ethylene glycol, in the presence of an acid catalyst. The resulting cyclic acetal structure is notably stable under neutral and basic conditions, and is resistant to many nucleophiles and reducing agents like lithium aluminum hydride. organic-chemistry.org This stability allows for a high degree of chemoselectivity in subsequent synthetic steps.

Deprotection, the removal of the 1,3-dioxolane group to regenerate the parent carbonyl, is typically achieved through acid-catalyzed hydrolysis. organic-chemistry.org The mild conditions required for both the protection and deprotection steps, coupled with the stability of the protected group, make 2-bromo-1,3-dioxolanes a valuable tool for synthetic chemists. nih.gov

Table 1: Stability of 1,3-Dioxolane Protecting Groups to Various Reagents

| Reagent Type | General Stability |

| Bases (e.g., LDA, t-BuOK, Pyridine) | Stable |

| Nucleophiles (e.g., RLi, RMgX, Enolates) | Stable |

| Reducing Agents (e.g., LiAlH₄, NaBH₄) | Stable |

| Oxidizing Agents (e.g., KMnO₄, CrO₃) | Generally Stable |

| Aqueous Acid (e.g., H₃O⁺) | Labile (used for deprotection) |

This table provides a generalized overview of the stability of the 1,3-dioxolane ring system. Specific reaction conditions can influence stability. organic-chemistry.org

Radical Reaction Pathways

Beyond its role in protection chemistry, this compound is a substrate for various radical reactions, opening avenues for carbon-carbon and carbon-heteroatom bond formation.

Hydrogen Atom Transfer (HAT) Mechanisms

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from one molecule to another. wikipedia.orgnih.gov In the context of this compound, a radical initiator can abstract a hydrogen atom from the dioxolane ring, typically at the C2 position, to generate a 2-dioxolanyl radical. thieme-connect.de The propensity for this abstraction is governed by the bond dissociation energy (BDE) of the C-H bond. mdpi.com This resulting carbon-centered radical is a key intermediate that can participate in a variety of subsequent transformations. rsc.org

Radical Addition Reactions to Unsaturated Substrates

The 2-dioxolanyl radical, once formed, can add to unsaturated systems like alkenes and alkynes in a process known as free-radical addition. wikipedia.orgacsgcipr.org This reaction leads to the formation of a new carbon-carbon bond and a new radical species, which can propagate a chain reaction. wikipedia.org These additions are valuable for constructing more complex molecular frameworks. For example, dioxolanyl radicals have been shown to react with Michael acceptors and allyl sulfones under photoredox catalysis conditions to yield alkylated products. escholarship.org The regioselectivity of the addition is often controlled by steric factors and the stability of the resulting radical intermediate. wikipedia.org

Table 2: Examples of Radical Addition of Dioxolanyl Radicals

| Unsaturated Substrate Type | Product Type | Reaction Conditions |

| Allyl Sulfones | C(sp³)—H Allylation Adducts | Visible-light photoredox catalysis |

| Aryl Acrylates (Michael Acceptors) | Alkylated Products | Visible-light photoredox catalysis |

| 2-Methylenemalonate | Alkylated Product | Visible-light photoredox catalysis |

Data synthesized from studies on photoredox-generated dioxolanyl radicals. escholarship.org

Photochemical and Catalytic Radical Processes

Modern synthetic methods increasingly employ light (photochemistry) or catalysts to generate radicals under mild conditions. acs.orgscinito.ai The carbon-bromine bond in this compound can undergo homolytic cleavage upon exposure to heat or UV light to produce a 2-dioxolanyl radical and a bromine radical. ucsb.edu More controllably, photoredox catalysis, often using transition metal complexes (e.g., Ru or Ir) or organic dyes, can facilitate the generation of these radicals via single-electron transfer (SET) processes. escholarship.orgacs.org These catalytic methods offer advantages in terms of reaction control, efficiency, and functional group tolerance.

Elimination Reactions Leading to Unsaturated Dioxolanes or Open-Chain Products

When subjected to basic conditions, 2-bromo-1,3-dioxolanes can undergo elimination reactions. The course of the reaction is highly dependent on the strength and steric nature of the base, as well as the substrate itself. A common pathway is the E2 (bimolecular elimination) mechanism, where a strong, non-nucleophilic base abstracts a proton while the bromide ion departs simultaneously, leading to the formation of an unsaturated dioxolane, also known as a cyclic ketene (B1206846) acetal. dalalinstitute.commasterorganicchemistry.com For instance, the related compound 2-(2-bromoethyl)-1,3-dioxolane (B43116) is known to undergo elimination with a strong base like potassium tert-butoxide. Under different conditions, particularly with less stable ring systems or different substitution patterns, elimination can be accompanied by ring-opening to yield open-chain products.

Oxidation and Reduction Chemistry at the Brominated Center

The carbon-bromine bond at the C2 position is the primary site of redox activity in this compound.

Reduction of the C-Br bond to a C-H bond is a common transformation. This can be achieved using various reagents, most notably through radical chain reactions involving organotin hydrides like tributyltin hydride (n-Bu₃SnH). In this process, a catalytic amount of a radical initiator generates a tributyltin radical, which abstracts the bromine atom from the dioxolane to form the 2-dioxolanyl radical and tributyltin bromide. The dioxolanyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, propagating the chain.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule, including its stereochemistry and conformational dynamics in solution. The 1,3-dioxolane (B20135) ring is not planar and exists in a dynamic equilibrium between various puckered conformations, typically described as envelope and twist forms. NMR analysis, particularly the study of chemical shifts and coupling constants, can provide detailed information about the time-averaged conformation of the ring and the orientation of its substituents.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 2-Bromo-1,3-dioxolane is expected to show two main sets of signals corresponding to the protons on the dioxolane ring.

C2-Proton (Methine Proton): A single proton is attached to the C2 carbon, which is bonded to two oxygen atoms and a bromine atom. Due to the strong deshielding effect of these three electronegative atoms, this proton signal is expected to appear significantly downfield. It would likely present as a singlet, assuming no coupling to other protons.

C4/C5-Protons (Methylene Protons): The four protons on the C4 and C5 carbons are chemically equivalent due to the symmetry of the ring (assuming rapid conformational averaging). However, they can be magnetically non-equivalent, leading to a more complex signal pattern. These protons typically appear as a multiplet in the region of 3.8-4.2 ppm. The exact appearance of this signal depends on the rates of ring inversion and the specific coupling constants between the protons.

Conformational analysis of the five-membered dioxolane ring can be investigated using variable-temperature NMR studies and Karplus-type analyses of vicinal coupling constants (³JHH) within the C4-C5 fragment. auremn.org.br These studies help in understanding the potential energy surface of the ring and identifying the most stable conformers.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CHBr(O-)₂ (H2) | ~6.0 - 6.5 | Singlet (s) |

| -OCH₂CH₂O- (H4, H5) | ~3.8 - 4.2 | Multiplet (m) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display two distinct signals, reflecting the symmetry of the molecule.

C2 Carbon: This carbon is directly attached to a bromine and two oxygen atoms. This environment results in a significant downfield chemical shift, placing its signal well into the acetal (B89532) region of the spectrum.

C4/C5 Carbons: The C4 and C5 carbons are equivalent and are each bonded to an oxygen atom. Their signal is expected to appear in the typical range for ether-like carbons.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~95 - 110 |

| C4, C5 | ~65 - 75 |

Advanced 2D NMR Techniques

To unambiguously assign the proton and carbon signals and confirm the molecular structure, several 2D NMR experiments would be employed. mdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between protons. For this compound, it would primarily show correlations among the four protons of the C4-C5 methylene (B1212753) groups, helping to resolve the multiplet structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It would definitively link the downfield proton signal to the C2 carbon and the upfield methylene proton signals to the C4/C5 carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings (typically 2-3 bonds) between protons and carbons. This could show a correlation from the H4/H5 protons to the C2 carbon, confirming the connectivity of the ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for conformational analysis, as it detects through-space interactions between protons. mdpi.com NOESY correlations could provide evidence for the relative spatial arrangement of protons in the preferred ring conformation.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. researchgate.net

The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C-O stretching vibrations of the cyclic acetal group. These typically appear in the 1200-1000 cm⁻¹ region. The C-H stretching vibrations of the CH and CH₂ groups will be observed in the 3000-2800 cm⁻¹ range. The vibration associated with the C-Br bond is expected to produce a moderate to strong absorption in the lower frequency "fingerprint" region of the spectrum, generally between 700 and 500 cm⁻¹. smolecule.com

Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds (like C-O), Raman spectroscopy is particularly useful for identifying non-polar and symmetric bonds. It would be effective in observing the C-C single bond stretch and symmetric breathing modes of the dioxolane ring.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| C-H Stretch | 2800 - 3000 | IR, Raman |

| C-O-C Stretch (Acetal) | 1000 - 1200 | IR (Strong) |

| C-Br Stretch | 500 - 700 | IR |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. chemguide.co.uk

For this compound (C₃H₅BrO₂), the mass spectrum would exhibit a distinctive molecular ion region due to the natural isotopic abundance of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which are present in an almost 1:1 ratio. This results in two molecular ion peaks of nearly equal intensity: the M⁺ peak and the M+2 peak.

M⁺ Peak: Corresponding to the molecule containing the ⁷⁹Br isotope.

M+2 Peak: Corresponding to the molecule containing the ⁸¹Br isotope.

The primary fragmentation pathways in electron ionization (EI) mass spectrometry often involve the cleavage of the weakest bonds. libretexts.org For this compound, two key fragmentation patterns are anticipated:

Loss of Bromine: The C-Br bond is relatively weak, so a primary fragmentation event would be the loss of a bromine radical (•Br) to form a stable oxonium ion [C₃H₅O₂]⁺. This would result in a significant peak at M-79 and M-81.

Ring Fragmentation: The dioxolane ring can also fragment through various pathways, often involving the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide (C₂H₄O).

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Assignment | Notes |

|---|---|---|

| 152/154 | [M]⁺• (Molecular Ion) | Characteristic 1:1 isotopic pattern for one bromine atom. |

| 73 | [M - Br]⁺ | Loss of a bromine radical (⁷⁹Br or ⁸¹Br). A major fragment is expected. |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of molecular systems, offering a favorable balance between accuracy and computational cost. For 2-bromo-1,3-dioxolane, DFT calculations can elucidate a range of molecular properties.

DFT calculations can be employed to model the electronic structure of this compound, providing a quantitative description of the electron distribution and molecular orbitals. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations on organic molecules containing halogens. researchgate.netlongdom.org

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the bromine atom and the adjacent oxygen atoms, reflecting their high electron density. Conversely, the LUMO is likely to be associated with the antibonding σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack at the carbon atom.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the regions of positive and negative electrostatic potential on the molecule's surface. These maps are invaluable for predicting sites for electrophilic and nucleophilic attack. In this compound, the region around the bromine atom would exhibit a negative potential (red), while the hydrogen atoms and the carbon atom attached to the bromine would show a positive potential (blue), guiding intermolecular interactions.

Table 1: Calculated Electronic Properties of this compound (Hypothetical Data)

| Parameter | Value |

|---|---|

| HOMO Energy | -10.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 2.1 D |

| Electron Affinity | 1.2 eV |

Note: This data is hypothetical and serves as an illustrative example of typical DFT calculation results.

DFT calculations are also highly effective in predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be computed with good accuracy. researchgate.netlongdom.org By comparing the calculated vibrational modes with experimental spectra, a detailed assignment of the spectral bands can be achieved. For instance, the characteristic C-Br stretching frequency is expected to appear in a specific region of the IR spectrum.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach in conjunction with DFT. researchgate.netlongdom.org These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (TMS), can be compared with experimental data to confirm the molecular structure.

Table 2: Predicted Vibrational Frequencies for this compound (Hypothetical Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-Br Stretch | 650 |

| C-O Stretch (asymmetric) | 1150 |

| C-O Stretch (symmetric) | 1050 |

| CH₂ Scissoring | 1460 |

Note: This data is hypothetical and serves as an illustrative example of typical DFT calculation results.

Mechanistic Pathway Elucidation through Transition State Calculations

Theoretical calculations are instrumental in elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as nucleophilic substitution or elimination, transition state theory combined with quantum chemical calculations can map out the entire reaction pathway.

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. Locating the geometry of the transition state and calculating its energy allows for the determination of the activation energy of the reaction, which is a key factor in determining the reaction rate.

For example, in a hypothetical Sₙ2 reaction of this compound with a nucleophile, computational methods can be used to model the approach of the nucleophile, the formation of the pentacoordinate transition state, and the departure of the bromide leaving group. By calculating the energies of the reactants, transition state, and products, a complete energy profile of the reaction can be constructed. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state correctly connects the reactants and products.

Conformational Analysis and Energetic Profiles of 2-Brominated 1,3-Dioxolanes

The 1,3-dioxolane (B20135) ring is not planar and exists in various conformations, with the two most common being the envelope and twisted (half-chair) forms. The presence of a bromine atom at the 2-position significantly influences the conformational preferences and the energy barriers between different conformers.

Computational methods can be used to perform a systematic conformational analysis of this compound. By rotating the C-Br bond and allowing the rest of the molecule to relax, a potential energy surface can be generated, revealing the stable conformers (local minima) and the transition states connecting them.

The relative energies of the different conformers can be calculated to determine their populations at a given temperature using the Boltzmann distribution. For this compound, the axial and equatorial positions of the bromine atom in the various ring conformations will have different steric and electronic interactions, leading to distinct energy levels.

Table 3: Relative Energies of Conformers of this compound (Hypothetical Data)

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Equatorial-Twist | 0.00 |

| Axial-Twist | 1.20 |

| Equatorial-Envelope | 0.85 |

Note: This data is hypothetical and serves as an illustrative example of typical computational results for conformational analysis.

Solvation Effects on Reaction Kinetics and Thermodynamics

Reactions are typically carried out in a solvent, and the interaction of the solute with the solvent molecules can have a profound impact on reaction kinetics and thermodynamics. Computational models can account for these solvation effects in several ways.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good first approximation of the solvent's effect on the energies of reactants, transition states, and products.

Explicit solvation models, on the other hand, involve including a number of solvent molecules in the calculation and treating them quantum mechanically or through molecular mechanics. This method is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

For a reaction involving the polar molecule this compound, moving from a nonpolar to a polar solvent would be expected to stabilize charged or highly polar species, such as a transition state with significant charge separation. This stabilization would lower the activation energy and increase the reaction rate. Computational studies can quantify these effects and predict how the reaction outcome might change with different solvents.

Applications in Advanced Organic Synthesis and Chemical Transformations

As Key Intermediates for Complex Molecule Construction

The unique structure of 2-(bromomethyl)-1,3-dioxolane makes it an ideal precursor for introducing a masked aldehyde group into a molecule. The dioxolane ring is stable under neutral and basic conditions, allowing for selective reactions at the bromomethyl position before unmasking the aldehyde functionality under acidic conditions. enamorganics.com

A primary application of 2-(bromomethyl)-1,3-dioxolane is in the synthesis of α,β-unsaturated aldehydes and 1,4-aldehyde monoacetals, which are important intermediates in the construction of more complex organic molecules. fishersci.com

The synthesis of α,β-unsaturated aldehydes often proceeds through a Wittig-type reaction. libretexts.org The process involves the conversion of 2-(bromomethyl)-1,3-dioxolane into its corresponding phosphonium (B103445) salt, which is then deprotonated with a strong base to form a phosphonium ylide. This ylide reacts with an aldehyde or ketone to form an alkene, which, after acidic hydrolysis of the dioxolane ring, yields the target α,β-unsaturated aldehyde. nih.gov

For the preparation of 1,4-aldehyde monoacetals, the electrophilic character of the bromomethyl group is reversed by converting it into a nucleophile. This is typically achieved by forming the corresponding Grignard reagent through reaction with magnesium metal. thieme-connect.com This organometallic reagent can then undergo a 1,4-conjugate addition (Michael addition) to α,β-unsaturated ketones or esters. libretexts.org The resulting product contains a 1,4-dicarbonyl relationship, with one of the carbonyls protected as a stable acetal (B89532), ready for further synthetic manipulations. enamorganics.com

| Product Type | Synthetic Strategy | Key Reagents | Intermediate | Reference |

|---|---|---|---|---|

| α,β-Unsaturated Aldehyde | Wittig Reaction | Triphenylphosphine (B44618), Strong Base (e.g., n-BuLi), Aldehyde/Ketone | Phosphonium Ylide | libretexts.orgmasterorganicchemistry.com |

| 1,4-Aldehyde Monoacetal | Grignard Reaction (Conjugate Addition) | Magnesium, α,β-Unsaturated Ketone/Ester | Dioxolane-containing Grignard Reagent | thieme-connect.commasterorganicchemistry.com |

2-(Bromomethyl)-1,3-dioxolane and its derivatives serve as important monomers in polymer chemistry. enamorganics.com The presence of a reactive group allows for the synthesis of functional polymers with tailored properties. For instance, vinyl-substituted derivatives like 2-(bromomethyl)-2-ethenyl-1,3-dioxolane can undergo radical polymerization. The polymerization proceeds through the vinyl group, leaving the dioxolane ring and the bromomethyl group intact as pendant functionalities on the polymer backbone. smolecule.com This allows for post-polymerization modification at the bromine site, enabling the attachment of various functional groups and the creation of advanced materials. smolecule.com

Lewis acid-initiated polymerization of 2-vinyl-1,3-dioxolanes can proceed through multiple pathways, including 1,2-addition, acetal ring-opening, and rearrangement ring-opening mechanisms, leading to polymers with diverse structural units. researchgate.net The ability to control these polymerization pathways allows for the synthesis of polymers with specific properties for applications in specialty coatings, high-performance materials, and solvents. enamorganics.com

| Monomer Derivative | Polymerization Type | Key Feature | Application Area | Reference |

|---|---|---|---|---|

| 2-(Bromomethyl)-2-ethenyl-1,3-dioxolane | Radical Polymerization | Allows for post-polymerization functionalization via the bromomethyl group. | Advanced functional materials | smolecule.com |

| 2-Vinyl-1,3-dioxolane | Cationic Polymerization | Can undergo both vinyl addition and ring-opening polymerization. | Specialty polymers | researchgate.netsemanticscholar.org |

The bifunctional nature of 2-(bromomethyl)-1,3-dioxolane makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. nih.gov The bromomethyl group serves as an electrophilic site for reaction with nucleophiles, leading to the formation of new ring systems.

A notable application is in the synthesis of 1,4-benzoxazepine (B8686809) derivatives, which are of interest in medicinal chemistry. sigmaaldrich.com The synthesis involves the reaction of 2-(bromomethyl)-1,3-dioxolane with substituted 2-aminophenols. rsc.org Additionally, it is a key intermediate in the preparation of fungicides derived from 1,2,4-triazole and imidazole. For example, 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane is an intermediate for such bioactive compounds. google.com The synthesis typically involves the reaction of the bromomethyl group with the nitrogen atom of the azole ring. rasayanjournal.co.ingoogle.com

| Heterocyclic System | General Synthetic Approach | Biological/Industrial Relevance | Reference |

|---|---|---|---|

| 1,4-Benzoxazepines | Reaction with 2-aminophenols | Scaffolds in medicinal chemistry | sigmaaldrich.comrsc.org |

| 1,2,4-Triazoles | Alkylation of the triazole ring | Fungicides | google.comrasayanjournal.co.in |

| Imidazoles | Alkylation of the imidazole ring | Fungicides, Pharmaceuticals | google.comrasayanjournal.co.in |

In Asymmetric Synthesis

While 2-(bromomethyl)-1,3-dioxolane itself is achiral, it serves as a crucial substrate in asymmetric synthesis for the construction of chiral molecules containing the dioxolane moiety. These reactions often involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome.

In stereoselective reactions, the goal is to produce a predominance of one stereoisomer over others. mdpi.com While 2-(bromomethyl)-1,3-dioxolane is not typically used as a chiral auxiliary itself, it is an effective substrate for reactions that generate chiral centers. For instance, the stereoselective formation of substituted 1,3-dioxolanes can be achieved through a three-component assembly of an alkene, a carboxylic acid, and a silyl enol ether, mediated by a hypervalent iodine reagent. This reaction proceeds through a stereospecifically generated 1,3-dioxolan-2-yl cation intermediate, allowing for controlled formation of the dioxolane product. mdpi.com

Furthermore, chiral 1,3-dioxoles can be synthesized with high enantioselectivity through a Rh(II)-catalyzed asymmetric three-component cascade reaction involving ylides, aldehydes, and carboxylic acids. nih.gov This modular assembly highlights the potential for creating complex chiral scaffolds from simple precursors. The development of such methods allows for the creation of enantiomerically enriched building blocks that can be further elaborated into complex target molecules.

The dioxolane functional group is a common feature in many natural products and bioactive molecules, often serving to protect a diol or carbonyl group. The use of 2-(bromomethyl)-1,3-dioxolane and its derivatives as building blocks is therefore of significant interest in total synthesis.

As Alkylating and Formylating Reagents

2-Bromo-1,3-dioxolane, also known as bromoacetaldehyde (B98955) ethylene (B1197577) acetal, is a versatile synthetic intermediate in organic chemistry. Its utility is derived from its bifunctional nature, featuring a reactive carbon-bromine bond and a stable cyclic acetal group. The dioxolane ring acts as a protecting group for an aldehyde, which is crucial in multi-step syntheses where the aldehyde functionality must be preserved while other molecular transformations are carried out.

The direct alkylation of primary amines with alkyl halides is often complicated by over-alkylation, which leads to mixtures of secondary, tertiary, and sometimes quaternary ammonium salts. This occurs because the product secondary amine is typically more nucleophilic than the starting primary amine. To address this challenge, specific methodologies have been developed to achieve selective mono-N-alkylation of primary amines. One effective strategy involves the use of cesium bases, such as cesium hydroxide (CsOH) or cesium carbonate (Cs2CO3), in anhydrous solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). This method allows for the efficient mono-N-alkylation of a wide variety of primary amines with alkyl halides at room temperature.

Another approach to achieve selectivity is based on a competitive deprotonation/protonation strategy. In this method, the primary amine hydrobromide salt is reacted with an alkyl bromide in the presence of a suitable base. Under controlled conditions, the reactant primary amine is selectively deprotonated and made available for alkylation, while the newly formed, more basic secondary amine product remains protonated and thus deactivated towards further reaction. This compound, as a reactive alkyl bromide, is a suitable reagent for these selective alkylation techniques, allowing for the introduction of a protected formyl group onto a primary amine.

Carboximides (or imides) are also readily N-alkylated using alkyl halides in the presence of a base. Common conditions involve bases like potassium carbonate (K2CO3) in polar aprotic solvents such as DMF. An efficient and simple method for the N-alkylation of aromatic cyclic imides utilizes cesium carbonate in anhydrous DMF at low temperatures. Furthermore, solvent-free

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Protocols

The future of chemical synthesis is intrinsically linked to the development of environmentally benign and sustainable processes. For 2-Bromo-1,3-dioxolane, research is anticipated to move beyond traditional synthesis routes, which often rely on harsh reagents and generate significant waste, towards greener alternatives.

Key areas of development include:

Catalytic Routes: There is a growing interest in replacing stoichiometric reagents with catalytic systems. Future research could focus on developing heterogeneous solid acid catalysts, such as modified zeolites, clays (B1170129), or metal oxides, for the acetalization step. amazonaws.com These catalysts offer advantages like reusability, reduced waste, and milder reaction conditions. For instance, tungsten oxide supported on boehmite has been shown to be effective for the acetalization of glycerol (B35011) to form dioxolane products, a strategy that could be adapted for bromoacetaldehyde (B98955) precursors. amazonaws.com

Bio-based Feedstocks and Solvents: A significant leap towards sustainability would involve the use of renewable resources. Research into producing the ethylene (B1197577) glycol or bromoacetaldehyde precursors from biomass is a key long-term goal. nih.govrsc.org Furthermore, replacing conventional organic solvents with bio-based alternatives like cyclopentyl methyl ether (CPME) or 1,3-dioxolane (B20135) derivatives derived from lactic acid can drastically reduce the environmental footprint of the synthesis process. nih.govrsc.orgrwth-aachen.de

Chemoenzymatic Cascades: Integrating biocatalysis with chemical synthesis offers a powerful approach to creating complex molecules under mild conditions. nih.govrwth-aachen.de Future protocols could involve an initial enzymatic step to produce a chiral diol, followed by a chemical catalytic step to form the dioxolane ring. nih.govrwth-aachen.de Such chemoenzymatic cascades can lead to highly stereoselective syntheses, which are particularly valuable in the pharmaceutical industry. nih.govrwth-aachen.de

Alternative Energy Sources: The use of alternative energy sources like ultrasound (sonochemistry) or microwave irradiation can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. researchgate.net Exploring these technologies for the synthesis of this compound could lead to more efficient and sustainable production protocols. researchgate.net

A comparison of potential green synthesis strategies is outlined below:

| Strategy | Key Features | Potential Advantages |

| Heterogeneous Catalysis | Use of solid acid catalysts (e.g., modified boehmite, zeolites). amazonaws.com | Catalyst reusability, reduced waste, milder conditions. amazonaws.com |

| Bio-based Synthesis | Utilization of renewable feedstocks and green solvents. nih.govrsc.org | Reduced reliance on fossil fuels, lower environmental impact. nih.govrsc.org |

| Chemoenzymatic Processes | Combination of enzymatic and chemical catalytic steps. nih.govrwth-aachen.de | High stereoselectivity, mild reaction conditions. nih.govrwth-aachen.de |

| Alternative Energy | Application of ultrasound or microwave energy. researchgate.net | Faster reactions, improved energy efficiency. researchgate.net |

Exploration of Novel Reactivity and Unprecedented Transformations

While this compound is well-established as a protected aldehyde and an alkylating agent, its full reactive potential remains to be explored. Future research will likely focus on uncovering new transformations and harnessing its unique structural features to develop innovative synthetic methodologies.

Emerging research directions include:

Transition-Metal-Free Catalysis: Developing new reactions that avoid the use of often expensive and toxic transition metals is a major goal in modern organic synthesis. researchgate.net Future work could explore base- or organocatalyst-mediated reactions of this compound, leading to novel carbon-carbon and carbon-heteroatom bond formations.

Photoredox and Electrochemical Catalysis: These emerging fields use light or electricity, respectively, to drive chemical reactions under exceptionally mild conditions. Investigating the behavior of this compound under photoredox or electrochemical conditions could unlock unprecedented reactivity, such as novel radical-based transformations.

Stereoselective Reactions: The development of methods for the stereoselective synthesis of substituted 1,3-dioxolanes, potentially through reactions involving 1,3-dioxolan-2-yl cation intermediates, is an area of significant interest. nih.gov Future research could focus on developing catalytic asymmetric reactions that utilize this compound as a key building block to produce chiral molecules with high enantiomeric purity.

Multicomponent Reactions: Designing one-pot reactions where three or more reactants combine to form a complex product offers significant advantages in terms of efficiency and atom economy. The bifunctional nature of this compound makes it an ideal candidate for the development of new multicomponent reactions, enabling the rapid assembly of complex molecular architectures.

Application in Supramolecular Chemistry and Materials Science

The unique combination of a reactive bromine atom and a stable, polar dioxolane ring makes this compound an attractive, yet largely unexplored, building block for supramolecular chemistry and advanced materials. innospk.com

Potential future applications in this domain include:

Building Blocks for Supramolecular Assemblies: The dioxolane moiety can participate in hydrogen bonding and other non-covalent interactions, while the bromomethyl group provides a handle for covalent modification. This dual functionality could be exploited to design and synthesize molecules that self-assemble into complex, ordered structures like gels, liquid crystals, or vesicles.

Functional Ligands for Metal-Organic Frameworks (MOFs): Metal-organic frameworks are highly porous materials with applications in gas storage, catalysis, and sensing. mdpi.com By modifying this compound, it can be converted into a functional organic linker for the synthesis of novel MOFs. mdpi.commdpi.com The dioxolane unit could impart specific properties to the framework's pores, while the original bromo-functionality could be used for post-synthetic modification, allowing for the fine-tuning of the MOF's properties. mdpi.com

Monomers for Advanced Polymers: Beyond its current use, this compound could serve as a monomer for the synthesis of functional polymers. innospk.comfishersci.com For example, it could be used in controlled radical polymerization techniques to create well-defined polymers with pendant dioxolane groups. Subsequent deprotection of the acetal (B89532) would yield polymers with reactive aldehyde functionalities, which are useful for creating cross-linked materials, hydrogels, or for bioconjugation applications.

Interdisciplinary Research with Computational Chemistry and Reaction Engineering

The synergy between experimental work, computational modeling, and engineering principles is crucial for accelerating the development and optimization of chemical processes. For this compound, this interdisciplinary approach holds significant potential.

Computational Chemistry: Quantum chemical methods, such as Density Functional Theory (DFT), can provide deep insights into reaction mechanisms, transition states, and reactivity. Future computational studies could be employed to:

Predict the feasibility of novel, untested reactions of this compound.

Elucidate complex reaction pathways and identify key intermediates.

Design more efficient catalysts for its synthesis by modeling catalyst-substrate interactions.

Understand the thermodynamic and kinetic factors that govern its thermal decomposition and stability.

Reaction Engineering and Process Optimization: The principles of reaction engineering are vital for transitioning a synthetic protocol from the laboratory bench to industrial-scale production. Future research in this area could involve:

Kinetic Studies: Detailed kinetic modeling of the synthesis of this compound to understand reaction rates and influencing factors, leading to optimized reaction conditions.

Reactor Design: Utilizing tools like Computational Fluid Dynamics (CFD) to model and design more efficient reactors. doi.orgmdpi.comyoutube.com CFD simulations can help optimize mixing, heat transfer, and mass transfer, which are critical for maximizing yield and minimizing by-product formation in large-scale reactors. doi.orgmdpi.comyoutube.com

Process Intensification: Developing continuous flow processes for the synthesis of this compound. Continuous manufacturing offers numerous advantages over traditional batch processing, including improved safety, better process control, higher consistency, and a smaller physical footprint.

By integrating these computational and engineering approaches, the synthesis and application of this compound can be made more efficient, scalable, and economically viable.

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-1,3-dioxolane and its derivatives?

The synthesis of this compound derivatives typically involves acetal formation followed by bromination. For example, 2-substituted-1,3-dioxolanes can be synthesized by reacting epichlorohydrin with ketones or aldehydes, followed by dehydrohalogenation using agents like KOH to introduce double bonds or reactive sites . Subsequent bromination (e.g., using HBr or NBS) at the desired position yields the brominated derivative. Optimization of reaction conditions (temperature, solvent polarity) is critical to minimize side reactions like elimination .

Q. How can the purity and structural integrity of this compound be verified?

Key analytical techniques include:

- NMR spectroscopy : H and C NMR confirm substitution patterns and ring integrity. For example, methylene protons adjacent to oxygen in dioxolane rings resonate at δ 3.5–4.5 ppm .

- Mass spectrometry : High-resolution MS identifies molecular ions (e.g., [M] for CHBrO) and fragmentation patterns .

- Elemental analysis : Validates stoichiometric ratios of C, H, and Br .

Q. What are the key considerations for handling and storing this compound to ensure stability?

- Storage : Keep in anhydrous conditions (e.g., molecular sieves) under inert gas (N/Ar) to prevent hydrolysis.

- Light sensitivity : Store in amber glass to avoid photodegradation, as brominated compounds often undergo radical-mediated decomposition .

- Temperature : Maintain at 2–8°C to reduce thermal degradation .

Advanced Research Questions

Q. How do solvent compositions influence the hydrolysis mechanisms of this compound derivatives?

Solvent polarity and hydrogen-bonding capacity significantly affect hydrolysis pathways. In water-dioxane mixtures, 2-methyl-1,3-dioxolane undergoes A-1 hydrolysis (acid-catalyzed), while 2-methyl-4-methylene-1,3-dioxolane follows an A-Se2 mechanism (bimolecular nucleophilic substitution with solvent participation). Both mechanisms show similar solvent sensitivity, with rate constants increasing in aqueous-rich mixtures due to enhanced stabilization of transition states .

Q. What are the mechanistic pathways for the polymerization of 2-substituted-1,3-dioxolane derivatives?

Radical and cationic polymerization routes are prevalent:

- Radical polymerization : Initiated by AIBN or peroxides, producing polymers with controlled molecular weights. For example, 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane forms linear polymers via vinyl addition .

- Cationic polymerization : Using Lewis acids (e.g., BF), ring-opening occurs at the dioxolane oxygen, forming polyethers. Steric hindrance from substituents (e.g., bromine) impacts monomer reactivity and polymer crystallinity .

Q. How can computational chemistry models predict the reactivity and interaction of this compound in complex reactions?

Quantum chemical calculations (DFT, MP2) and QSPR models evaluate:

- Transition-state geometries : Predict regioselectivity in substitution or elimination reactions .

- Solvent effects : COSMO-RS simulations correlate solvent polarity with reaction rates .

- Intermolecular interactions : Molecular docking studies assess potential biological activity, though this compound itself has limited reported bioactivity .

Q. What strategies mitigate competing elimination reactions during nucleophilic substitutions with this compound?

- Base selection : Weak bases (e.g., KCO) favor substitution over elimination.

- Solvent choice : Polar aprotic solvents (DMF, DMSO) stabilize carbocation intermediates in SN1 pathways, while protic solvents (HO) promote SN2 mechanisms .

- Temperature control : Lower temperatures (0–25°C) reduce kinetic energy, minimizing elimination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.